molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1677501 o-Cresol CAS No. 95-48-7

o-Cresol

Cat. No. B1677501
CAS RN: 95-48-7
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Patent
US04396783

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
same catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fired at 550° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 14.5%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 10.8%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
same catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fired at 550° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 14.5%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 10.8%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
same catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fired at 550° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 14.5%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 10.8%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
same catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fired at 550° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 14.5%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 10.8%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.